Methyl 4,5-dimethoxy-2-(((benzylamino)thioxomethyl)amino)benzoate
Description
Properties
IUPAC Name |
methyl 2-(benzylcarbamothioylamino)-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-22-15-9-13(17(21)24-3)14(10-16(15)23-2)20-18(25)19-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNJBPMVWUACOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)NCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4,5-dimethoxy-2-(((benzylamino)thioxomethyl)amino)benzoate (CAS Number: 893171-57-8) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 360.4 g/mol. Its structure features a methoxy group and a thioxomethyl moiety, which are crucial for its biological activity.
Pharmacological Effects
- Cognitive Enhancement : The compound has been shown to act as a cognition stimulator in mammals. Research indicates that it can enhance cognitive functions when administered at doses ranging from 10 mg to 50 mg/kg body weight per day. This effect is particularly notable in studies involving animal models of cognitive impairment .
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various neurodegenerative diseases .
- Tyrosinase Inhibition : The compound has shown potential as a tyrosinase inhibitor, which is significant for treating hyperpigmentation disorders. Tyrosinase is an enzyme involved in melanin production, and its inhibition can reduce excessive pigmentation .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Tyrosinase : The compound's ability to inhibit tyrosinase was evaluated through kinetic studies using Lineweaver–Burk plots, demonstrating its potential as a therapeutic agent for skin conditions related to melanin overproduction .
- Antioxidant Mechanism : The antioxidant activity may be attributed to the presence of methoxy groups in its structure, which can scavenge free radicals and protect cellular components from oxidative damage .
Case Studies and Research Findings
Several studies have investigated the efficacy and safety of this compound:
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Benzoate Core
Methyl 2-amino-4,5-dimethoxybenzoate
- Molecular Formula: C₁₀H₁₃NO₄ .
- Key Features: Lacks the benzylamino-thioxomethyl group, simplifying its structure. The amino group at the 2-position enhances hydrogen-bonding capacity (H-bond donors: 1; acceptors: 4) compared to the thioxomethyl derivative .
- Applications : Primarily serves as a synthetic intermediate for more complex derivatives.
Propyl 4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino]benzoate (ZJ0273)
- Molecular Formula : C₂₃H₂₆N₄O₅ (inferred from ).
- Key Features : Incorporates a pyrimidinyloxy group instead of thioxomethyl. The propyl ester and pyrimidine ring enhance lipophilicity (XLogP3 ≈ 3.2, similar to thiophene derivatives ).
- Applications : Herbicide with radiochemical purity >98% and specific activity ~3.77 × 10⁷ Bq/mmol in radioisotope studies .
Heterocyclic and Thiol-Based Derivatives
Methyl 4,5-dimethoxy-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoate
- Molecular Formula: C₁₇H₁₇NO₅S .
- Key Features: Thiophene acryloyl substituent introduces π-conjugation, affecting electronic properties. Higher molecular weight (347.4 g/mol) and XLogP3 (3.2) suggest increased hydrophobicity compared to amino-substituted analogs .
Thiazolinone Derivatives (e.g., HH3, HH13)
- Key Features: Thiazol-2-ylamino groups with benzylidene substituents. These derivatives exhibit polar surfaces (e.g., hydroxyl groups) and are studied for aromatase enzyme inhibition, highlighting the role of heterocycles in bioactivity .
Crystal Structure and Substitution Patterns
- Ethyl 4-[(2-hydroxybenzyl)amino]benzoate (WEFQEG): Hydroxy substitution at the benzyl position facilitates hydrogen bonding, influencing crystal packing .
- n-Propyl 4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino]benzoate (ILAGIL): Pyrimidinyloxy group enhances herbicidal activity, analogous to ZJ0273 .
Comparative Data Table
Research Findings and Implications
- Structural Impact on Bioactivity : The pyrimidinyloxy group in ZJ0273 is critical for herbicidal activity, whereas thioxomethyl groups may confer unique reactivity (e.g., thiourea-like interactions) .
- Hydrogen Bonding vs. Lipophilicity: Amino and hydroxy substituents enhance solubility but reduce membrane permeability, whereas methoxy and thiophene groups increase lipophilicity .
- Synthesis and Purity : Preparative HPLC and isotopic labeling (e.g., ¹⁴C in ZJ0273) are standard for high-purity benzoate derivatives, applicable to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
